molecular formula C14H13ClN4 B2658435 6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 656816-32-9

6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2658435
CAS No.: 656816-32-9
M. Wt: 272.74
InChI Key: WRVBZJXUVVGFHW-UHFFFAOYSA-N
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Description

6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 4-chlorobenzyl group at position 6 and methyl groups at positions 5 and 5. This scaffold is part of the [1,2,4]triazolo[1,5-a]pyrimidine family, a class of nitrogen-containing bicyclic heterocycles known for their diverse biological activities, including herbicidal, antifungal, and anticancer properties . The substitution pattern in this compound—particularly the electron-withdrawing 4-chlorophenyl group and methyl substituents—enhances its stability and modulates its interactions with biological targets, making it a candidate for pharmaceutical and agrochemical applications .

For example, 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives are often synthesized using 2-mercapto-5,7-dimethyl-triazolopyrimidine as a starting material, followed by substitution reactions at the 2-, 5-, 6-, or 7-positions .

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4/c1-9-13(7-11-3-5-12(15)6-4-11)10(2)19-14(18-9)16-8-17-19/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVBZJXUVVGFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC=NN12)C)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions include:

    Microwave irradiation: Provides the necessary energy for the reaction.

    Enaminonitriles and benzohydrazides: Key reactants.

    Reaction time: Short, due to the efficiency of microwave irradiation.

Industrial Production Methods

the scalability of the microwave-mediated synthesis suggests potential for industrial application, given its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various halogenating agents and nucleophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity Key Findings References
6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-TP* 6-(4-Cl-benzyl), 5,7-Me Under investigation Hypothesized anticancer/antifungal activity based on structural analogs
5,7-Dimethyl-TP-2-sulfonamide derivatives 2-SO₂NH₂, 5,7-Me Herbicidal 85% inhibition of Echinochloa crusgalli at 100 ppm
2-Amino-5,7-dimethoxy-TP 2-NH₂, 5,7-OMe Antifungal Moderate activity against Rhizoctonia solani (EC₅₀ = 50 ppm)
Ethyl 5,7-dimethyl-TP-2-carboxylate 2-COOEt, 5,7-Me Synthetic intermediate Used to develop antiproliferative agents
7-(4-Chlorophenyl)-5-phenyl-TP 7-(4-Cl-Ph), 5-Ph Not reported Structural similarity suggests potential bioactivity
5-(4-Cl-Ph)-7-(2-thienyl)-TP 5-(4-Cl-Ph), 7-thienyl Not reported Enhanced π-π stacking potential due to aromatic substituents

**TP = [1,2,4]Triazolo[1,5-a]pyrimidine

Physicochemical Properties

  • Synthetic Accessibility : Multi-component reactions () or oxidative aromatization () are preferred for complex substitutions, while direct alkylation/arylation at position 6 remains challenging.

Biological Activity

6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a compound that belongs to the class of triazolo-pyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C14H13ClN4
  • Molar Mass : 272.73 g/mol
  • CAS Number : 656816-32-9

Biological Activity Overview

The triazolo[1,5-a]pyrimidine scaffold is known for its versatility in drug design. The biological activities of derivatives of this compound have been extensively studied, revealing various pharmacological effects.

Anticancer Activity

Research indicates that compounds with the triazolo-pyrimidine structure exhibit significant anticancer properties. For instance:

  • A study reported that certain analogs demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (NSCLC). The most potent compounds showed IC50 values ranging from 27.6 μM to 43 μM against these cell lines .
  • Structure-activity relationship studies suggest that electron-withdrawing groups enhance cytotoxicity, likely due to increased p-π conjugation effects .

Anti-inflammatory Effects

Triazolo-pyrimidines have also been evaluated for their anti-inflammatory properties:

  • Compounds derived from this scaffold have shown inhibition of cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

Study 1: Anticancer Activity in MDA-MB-231 Cells

A series of synthesized triazolo-pyrimidine derivatives were tested for their cytotoxicity against the MDA-MB-231 breast cancer cell line. The results indicated that compounds with specific substituents exhibited enhanced activity:

CompoundIC50 (μM)Notes
Compound I27.6Strongest activity
Compound II29.3Higher activity with m-ClPh substitution

Study 2: Inhibition of COX-2

In another study focused on anti-inflammatory activity:

CompoundIC50 (μM)Comparison
Compound A0.04 ± 0.09Comparable to celecoxib
Compound B0.04 ± 0.02Comparable to celecoxib

The mechanism by which triazolo-pyrimidines exert their biological effects often involves interaction with specific molecular targets:

  • Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways or by inhibiting critical signaling pathways involved in cell proliferation.
  • Anti-inflammatory Mechanism : Inhibition of COX enzymes leads to reduced production of pro-inflammatory prostaglandins.

Q & A

Q. What are the standard synthetic routes for 6-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yields?

A common protocol involves a three-component reaction using 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate catalyzed by tetramethylenediamine (TMDP) under reflux. Two optimized conditions are:

  • Molten-state TMDP : Reaction at 65°C yields ~92% product after recrystallization.
  • Solvent-based TMDP (ethanol/water) : Yields ~95% crude product, with 92% purity after purification.
    TMDP acts as both catalyst and solvent, enabling recyclability without loss of efficiency. Monitoring via TLC and recrystallization in ethanol are critical for purity .

Table 1: Comparison of Synthetic Methods

ConditionCatalyst LoadingYield (Crude)Final Purity
Molten TMDP at 65°C10 mol%92%>98%
Ethanol/water + TMDP10 mol%95%92%

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray crystallography : Monoclinic space group P2₁/n with unit cell parameters a = 7.0640 Å, b = 25.2362 Å, c = 7.6494 Å, and β = 113.243°. Hydrogen-bonding interactions stabilize the crystal lattice .
  • NMR spectroscopy : 1^1H NMR in DMSO-d₆ shows distinct signals for methyl groups (δ 2.38 ppm) and aromatic protons (δ 7.34–8.05 ppm). 13^{13}C NMR confirms carbonyl and triazole ring carbons .
  • Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 436.2 [M+H]+^+) and fragmentation patterns for structural validation .

Q. How does the 4-chlorophenyl substituent influence the compound’s electronic properties?

The electron-withdrawing chlorine atom enhances electrophilic character at the triazolo-pyrimidine core, affecting reactivity in substitution reactions. Computational studies (e.g., DFT) reveal decreased electron density at the C-6 position, facilitating nucleophilic attacks. This is critical for designing derivatives with tailored electronic profiles .

Advanced Research Questions

Q. How can contradictions in crystallographic and computational data be resolved for this compound?

Discrepancies between experimental (X-ray) and computational bond lengths/angles often arise from solvent effects or temperature. For example:

  • Experimentally observed C–N bond lengths (1.33–1.37 Å) may differ from gas-phase DFT calculations due to crystal packing forces.
  • Methodological resolution : Use periodic boundary conditions in DFT to simulate crystal environments or apply QM/MM hybrid models. Cross-validate with solid-state NMR .

Q. What strategies optimize selectivity in functionalizing the triazolo-pyrimidine core?

  • Directing groups : Introduce a methylsulfanyl group at C-2 to direct electrophilic substitution to C-5.
  • Metal catalysis : Pd-mediated cross-coupling at C-7 (e.g., Suzuki-Miyaura) using aryl boronic acids.
  • Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilic substitution at C-6 .

Table 2: Functionalization Outcomes

Reaction TypePosition ModifiedYield RangeKey Condition
Suzuki-MiyauraC-760–75%Pd(PPh₃)₄, DMF
Nucleophilic substitutionC-670–85%K₂CO₃, DMSO

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Varied substituents : Replace the 4-chlorophenyl group with nitro, methoxy, or trifluoromethyl groups to assess electronic effects on receptor binding (e.g., CB2 cannabinoid receptors).
  • Bioisosteric replacements : Substitute the triazole ring with imidazole or pyrazole to evaluate steric tolerance.
  • Analytical validation : Use 1^1H NMR and HPLC to confirm purity before bioassays. SAR data from analogues show that electron-withdrawing groups enhance receptor affinity .

Q. What computational methods predict the compound’s fluorescence or sensing potential?

  • TDDFT calculations : Simulate excitation/emission spectra to identify charge-transfer transitions. For example, triazolo-pyrimidines with π-conjugated substituents exhibit fluorescence at 450–500 nm.
  • Weak interaction analysis : Non-covalent interactions (e.g., C–H···π) in the crystal lattice can quench or enhance emission, guiding sensor design .

Q. How do solvent and temperature affect crystallization outcomes?

  • Solvent selection : Ethanol yields plate-like crystals suitable for X-ray analysis, while DMF/water mixtures produce needle-like morphologies.
  • Temperature control : Slow cooling (0.5°C/min) from 50°C to RT reduces defects. Crystallization at 100 K minimizes thermal motion artifacts in diffraction data .

Methodological Notes

  • For synthetic protocols, prioritize peer-reviewed journals (e.g., Acta Crystallographica, Tetrahcdron).
  • Cross-reference spectral data with PubChem or crystallographic databases for validation.

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